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Compound of Interest

Compound Name:
3-Bromopyrazolo[1,5-a]pyrimidin-

7-amine

Cat. No.: B572175 Get Quote

An In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

This technical guide provides a comprehensive overview of 3-Bromopyrazolo[1,5-
a]pyrimidin-7-amine, a heterocyclic compound of significant interest in medicinal chemistry

and drug discovery. The document is intended for researchers, scientists, and professionals in

the field of drug development, offering detailed information on its chemical properties,

synthesis, and biological relevance.

Core Compound Identification

CAS Number: 1273577-17-5[1] Chemical Structure: 

Figure 1: Chemical structure of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine.

The structure features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine

ring. A bromine atom is substituted at position 3, and an amine group is at position 7. This

scaffold is a privileged structure in medicinal chemistry, frequently utilized for developing kinase

inhibitors.
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Physicochemical Properties
The key quantitative data for 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine are summarized in

the table below for easy reference and comparison.

Property Value Source

CAS Number 1273577-17-5 [1]

Molecular Formula C₆H₅BrN₄ [1]

Molecular Weight 213.03 g/mol [1]

Purity ≥97% [1]

Experimental Protocols: Synthesis
The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine can be achieved through a multi-

step process. The pyrazolo[1,5-a]pyrimidine core is typically formed first, followed by sequential

functionalization. While a direct, one-pot synthesis for this specific molecule is not detailed in

the provided literature, a logical synthetic pathway can be constructed based on established

methods for analogous compounds.[2][3]

Proposed Synthetic Pathway:

The synthesis generally involves three key stages:

Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is often achieved via the

cyclocondensation of a 3-amino-1H-pyrazole with a β-dicarbonyl compound or a similar 1,3-

bis-electrophile.[4]

Bromination: Introduction of the bromine atom at the 3-position of the pyrazolo[1,5-

a]pyrimidine scaffold.

Amination: Introduction of the amine group at the 7-position, often through nucleophilic

substitution of a leaving group like chlorine.

Below is a detailed hypothetical protocol based on these principles.
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Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-7(4H)-one

Reagents: 3-Amino-1H-pyrazole, Diethyl malonate, Sodium ethoxide.

Procedure: 3-Amino-1H-pyrazole is reacted with diethyl malonate in the presence of a strong

base like sodium ethoxide. The mixture is refluxed in ethanol for approximately 24 hours.[3]

The resulting product, a dihydroxy-heterocycle, is isolated after cooling and acidification.

Step 2: Chlorination to 7-Chloropyrazolo[1,5-a]pyrimidine

Reagents: Pyrazolo[1,5-a]pyrimidine-7(4H)-one from Step 1, Phosphorus oxychloride

(POCl₃).

Procedure: The product from the previous step is treated with excess phosphorus

oxychloride (POCl₃) and heated to approximately 80°C for 5 hours.[3] After the reaction,

excess POCl₃ is removed under vacuum. The residue is carefully poured onto ice, and the

resulting precipitate (7-chloropyrazolo[1,5-a]pyrimidine) is filtered, washed with water, and

dried.

Step 3: Bromination to 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

Reagents: 7-Chloropyrazolo[1,5-a]pyrimidine, N-Bromosuccinimide (NBS),

Dimethylformamide (DMF).

Procedure: The 7-chloro intermediate is dissolved in DMF. N-Bromosuccinimide (NBS) is

added portion-wise at room temperature with stirring. The reaction is typically allowed to

proceed for 1-2 hours.[5] The product is precipitated by adding water, then filtered and

washed to yield 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine.

Step 4: Amination to 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Reagents: 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, Ammonia source (e.g., ammonium

hydroxide), Solvent (e.g., Dioxane or Ethanol).

Procedure: The 3-bromo-7-chloro intermediate is dissolved in a suitable solvent in a sealed

reaction vessel. An excess of an ammonia source is added, and the mixture is heated. The
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chlorine atom at position 7 is highly reactive and susceptible to nucleophilic substitution by

the amine.[3] After cooling, the product is isolated by filtration or extraction.
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A potential synthetic workflow for the target compound.

Biological Activity and Applications
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The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase

inhibitors.[2] These compounds are crucial in targeted cancer therapy as protein kinases are

key regulators of cellular signaling and are frequently dysregulated in various cancers.[2]

Primary Application: Kinase Inhibitor Intermediate 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine
serves as a key intermediate or building block in the synthesis of more complex, biologically

active molecules.[6] Its structure is often incorporated into potential therapeutic agents for

treating diseases such as cancer, inflammation, and autoimmune disorders.[6] The bromine at

position 3 provides a convenient handle for further chemical modifications, such as palladium-

catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to

fine-tune biological activity.[2]

Drug Development Pipeline
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Role as a key intermediate in drug discovery.

Mechanism of Action: Targeting Kinase Signaling Pathways Derivatives of the pyrazolo[1,5-

a]pyrimidine core act as ATP-competitive inhibitors of protein kinases.[2] They bind to the ATP-

binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby

blocking downstream signaling pathways that control cell proliferation, survival, and

differentiation.

Kinases that have been successfully targeted by this class of compounds include:

Cyclin-Dependent Kinases (CDKs): Inhibition of CDK1, CDK2, and CDK9 leads to cell cycle

arrest and apoptosis, making these compounds potent anti-proliferative agents.[7][8]

Receptor Tyrosine Kinases (RTKs): Inhibition of kinases like Fibroblast Growth Factor

Receptors (FGFRs) and FMS-like tyrosine kinase 3 (FLT3) is a strategy for treating cancers
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where these pathways are aberrantly activated.[9][10]

Other Serine/Threonine Kinases: Targets such as B-Raf and MEK are also relevant,

particularly in melanoma treatment.[2]

The mechanism often involves exploiting checkpoint deficiencies in cancer cells. For instance,

compounds from this family have been shown to selectively kill cancer cells that are deficient in

the p21 protein, a key cell cycle inhibitor.[7]
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General mechanism of ATP-competitive kinase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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